molecular formula C9H16O3 B127937 3-Oxo-2-propylpentanoic Acid Methyl Ester CAS No. 1391052-84-8

3-Oxo-2-propylpentanoic Acid Methyl Ester

Cat. No.: B127937
CAS No.: 1391052-84-8
M. Wt: 172.22 g/mol
InChI Key: RCEXGNFDHZQVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by its molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is typically found as a colorless to pale yellow oil and is used primarily in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-propylpentanoic Acid Methyl Ester can be achieved through various methods. One common approach involves the esterification of 3-oxo-2-propylpentanoic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-propylpentanoic Acid Methyl Ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-Oxo-2-propylpentanoic Acid Methyl Ester is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Oxo-2-propylpentanoic Acid Methyl Ester involves its interaction with specific molecular targets. It can inhibit certain enzymes, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Oxopentanoic Acid Methyl Ester: Similar in structure but lacks the propyl group.

    Valproic Acid: The parent compound from which 3-Oxo-2-propylpentanoic Acid Methyl Ester is derived.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

methyl 3-oxo-2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-6-7(8(10)5-2)9(11)12-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEXGNFDHZQVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)CC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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